N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxole ring, a piperidine moiety, and a pyrimidine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the piperidine moiety, and the coupling with the pyrimidine ring. Common synthetic routes may involve:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of Piperidine Moiety: This step often involves the alkylation of piperidine with suitable alkyl halides.
Coupling with Pyrimidine Ring: The final step involves the coupling of the benzodioxole-piperidine intermediate with a pyrimidine derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine moieties using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.
Material Science: The compound’s stability and reactivity make it suitable for developing new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring may interact with hydrophobic pockets, while the piperidine and pyrimidine rings may form hydrogen bonds or electrostatic interactions with amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE is unique due to its combination of benzodioxole, piperidine, and pyrimidine rings, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C21H26N4O4 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
InChI |
InChI=1S/C21H26N4O4/c1-14-4-3-7-25(11-14)21-23-15(2)8-20(24-21)27-12-19(26)22-10-16-5-6-17-18(9-16)29-13-28-17/h5-6,8-9,14H,3-4,7,10-13H2,1-2H3,(H,22,26) |
InChI Key |
LVAURCFPNQMYBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
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